4,4'-Bis(3-nitrophenoxy)biphenyl
Description
4,4'-Bis(3-nitrophenoxy)biphenyl is a biphenyl derivative featuring two 3-nitrophenoxy groups symmetrically attached to the 4,4' positions of the biphenyl core. The nitro (-NO₂) groups are electron-withdrawing substituents that significantly influence the compound’s electronic properties, solubility, and reactivity. For example, 4,4'-bis(4-carboxymethylene)biphenyl is synthesized using Friedel-Crafts acylation followed by a Willgerodt reaction . Similarly, 4,4'-Bis(3-aminophenoxy)biphenyl (a structural analog with amino groups) is utilized as a polyimide precursor, highlighting the importance of substituent choice in defining material properties .
Properties
Molecular Formula |
C24H16N2O6 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
1-nitro-3-[4-[4-(3-nitrophenoxy)phenyl]phenoxy]benzene |
InChI |
InChI=1S/C24H16N2O6/c27-25(28)19-3-1-5-23(15-19)31-21-11-7-17(8-12-21)18-9-13-22(14-10-18)32-24-6-2-4-20(16-24)26(29)30/h1-16H |
InChI Key |
HDZQXRYJFZAOOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4,4'-Bis(3-nitrophenoxy)biphenyl with structurally related biphenyl derivatives, emphasizing differences in substituents, synthesis, and applications:
*Calculated based on molecular formula C₂₄H₁₆N₂O₆.
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂, -COOH): Enhance thermal stability and electronic deficiency, making such compounds suitable for charge-transfer applications or acid-catalyzed reactions. For example, 4,4'-bis(4-carboxymethylene)biphenyl exhibits strong hydrogen bonding via -COOH groups . Electron-Donating Groups (e.g., -NH₂, -OCH₃): Improve solubility and facilitate polymerization. 4,4'-Bis(3-aminophenoxy)biphenyl forms polyimides with high glass transition temperatures (>300°C) .
Synthetic Routes :
- Friedel-Crafts acylation and Willgerodt reactions are common for carboxylated biphenyls .
- Epoxidation and nucleophilic aromatic substitution are employed for oxygenated derivatives .
Applications: Electronics: DPVBi’s diphenylvinyl groups enable efficient electroluminescence in OLEDs . Polymers: Epoxy and amino-functionalized biphenyls serve as crosslinkers or high-performance polymer precursors . Pharmaceuticals: Bromoacetyl derivatives are intermediates in drug synthesis .
Contrasting Properties:
- Thermal Stability: Nitro- and epoxy-substituted biphenyls exhibit higher thermal stability compared to amino derivatives, which degrade at extreme temperatures despite their polymer compatibility .
- Reactivity : Bromoacetyl groups are more reactive toward nucleophiles than nitro groups, making them preferable for pharmaceutical intermediates .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,4'-Bis(3-nitrophenoxy)biphenyl, and how do solvent and temperature influence reaction efficiency?
- The synthesis typically involves nucleophilic aromatic substitution, where biphenyl precursors react with 3-nitrophenol derivatives. Evidence suggests that polar aprotic solvents (e.g., DMF or DMSO) and elevated temperatures (80–120°C) enhance reaction rates by stabilizing transition states and improving nucleophilicity . Reaction monitoring via TLC or HPLC is critical to track intermediate formation and ensure high purity (>95%) .
Q. How can crystallographic methods (e.g., X-ray diffraction) resolve ambiguities in the molecular geometry of this compound?
- Single-crystal X-ray diffraction with refinement tools like SHELXL can determine bond angles, torsion angles, and nitro-group orientations. For example, SHELX software has been widely used for small-molecule refinement, providing sub-Ångström resolution to resolve steric effects caused by bulky nitro substituents . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Q. What spectroscopic techniques are most effective for characterizing the electronic structure of this compound?
- UV-Vis spectroscopy identifies π→π* transitions in the biphenyl backbone (λ_max ≈ 280–320 nm), while nitro groups introduce n→π* transitions near 400 nm. FT-IR confirms nitro stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹. NMR (¹H/¹³C) resolves aromatic splitting patterns, with NOE experiments clarifying substituent spatial arrangements .
Advanced Research Questions
Q. How do electronic properties of this compound align with its potential in organic semiconductors or OLEDs?
- The nitro groups act as electron-withdrawing moieties, reducing the HOMO-LUMO gap and enhancing charge transport. Computational modeling (DFT) predicts a bandgap of ~3.2 eV, suitable for hole-transport layers in OLEDs. Experimental validation via cyclic voltammetry shows reversible redox peaks at -1.8 V (reduction) and +1.5 V (oxidation), correlating with electron injection efficiency in device architectures .
Q. What strategies resolve contradictions in thermal stability data reported for this compound?
- Thermogravimetric analysis (TGA) under inert atmospheres reveals decomposition onset at ~300°C, but discrepancies arise from varying heating rates (e.g., 5°C/min vs. 10°C/min). Differential scanning calorimetry (DSC) identifies glass transition temperatures (T_g) at ~120°C, critical for polymer composite applications. Cross-referencing with NIST thermochemical databases ensures consistency in reported ΔH values .
Q. How can advanced NMR techniques (e.g., 2D-COSY, NOESY) elucidate dynamic conformational changes in solution?
- 2D-NMR resolves coupling between adjacent aromatic protons (J ≈ 8–9 Hz) and detects through-space interactions between nitro groups and biphenyl rings. Variable-temperature NMR (VT-NMR) quantifies rotational barriers around the central biphenyl bond, revealing activation energies of ~12–15 kJ/mol .
Q. What role does this compound play in designing antimicrobial agents, and how is activity quantified?
- Derivatives with analogous biphenyl backbones exhibit antimicrobial activity via membrane disruption. In vitro assays (MIC testing) against S. aureus and E. coli require standardized protocols (CLSI guidelines), with IC₅₀ values typically in the 10–50 µM range. Structure-activity relationships (SAR) highlight nitro groups as critical for disrupting bacterial efflux pumps .
Methodological Considerations
- Data Validation : Cross-validate crystallographic results with computational models (e.g., Mercury CSD or Gaussian) to confirm bond-length deviations <0.02 Å .
- Controlled Synthesis : Use Schlenk-line techniques for oxygen-sensitive intermediates, and characterize products via HRMS (ESI+) to confirm molecular ion peaks .
- Ethical Compliance : Adhere to institutional guidelines for handling nitroaromatic compounds, which may exhibit mutagenic or eco-toxic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
